molecular formula C20H21N3O3 B4502105 2-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B4502105
M. Wt: 351.4 g/mol
InChI Key: LCZHXZXIPPFSKU-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 2 with a tetrahydrofuran-2-yl group and at position 5 with an acetamide moiety. Benzimidazole derivatives are well-documented for diverse biological activities, including kinase inhibition, antimicrobial, and anticancer effects .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-15-7-4-13(5-8-15)11-19(24)21-14-6-9-16-17(12-14)23-20(22-16)18-3-2-10-26-18/h4-9,12,18H,2-3,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZHXZXIPPFSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The tetrahydrofuran ring is then introduced via a cyclization reaction, followed by the attachment of the methoxyphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetrahydrofuran ring and methoxyphenyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the evidence, focusing on core heterocycles, substituents, and reported activities.

Benzimidazole-Based Acetamides

  • Target Compound :
    • Core : 1H-benzimidazole
    • Substituents :
  • Position 2: Tetrahydrofuran-2-yl
  • Position 5: Acetamide linked to 4-methoxyphenyl

    • Key Features : The tetrahydrofuran ring may improve solubility, while the 4-methoxyphenyl group enhances aromatic interactions.
  • (Patent Compounds): Structure: Quinoline cores with acetamide and tetrahydrofuran-3-yl-oxy groups. Example: N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Comparison: Replaces benzimidazole with quinoline but retains acetamide and tetrahydrofuran motifs. Such differences may alter target selectivity or metabolic stability .

Other Heterocyclic Acetamides

  • (Compound 3.1.3): Core: Thiazolidinone fused with benzothiazole. Substituents: 4-Methoxyphenyl acetamide and chlorophenoxy groups. Activity: Demonstrated potent antitumor activity, attributed to the thiazolidinone-benzothiazole scaffold . Comparison: The target compound lacks a thiazolidinone ring, which may reduce cytotoxicity but improve solubility.
  • (539808-36-1): Core: 1,2,4-Triazole. Substituents: 4-Methoxyphenyl and phenoxymethyl groups with an acetamide side chain. Comparison: Triazole cores often enhance metabolic resistance compared to benzimidazoles, but may reduce aromatic stacking interactions .

Compounds with Methoxyphenyl Groups

  • (Compound 7j): Structure: Pyrrolidinone core with dual 4-methoxyphenyl acetamide groups. Key Feature: The diastereomeric form (239–241 °C melting point) highlights crystallinity, which could influence formulation . Comparison: The target compound’s single methoxyphenyl group may reduce steric hindrance, improving binding pocket accessibility.

Compounds with Tetrahydrofuran Substituents

  • (Patent Compounds): Example: 7-(Tetrahydrofuran-3-yl-oxy)quinolin-6-yl acetamide. Comparison: The tetrahydrofuran-3-yl-oxy group in quinoline derivatives may confer different stereoelectronic effects compared to the tetrahydrofuran-2-yl group in the target compound .

Research Findings and Data

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name/ID Core Structure Key Substituents Reported Activity/Notes Reference
Target Compound Benzimidazole Tetrahydrofuran-2-yl, 4-methoxyphenyl N/A (structural analog) -
(3.1.3) Thiazolidinone Benzothiazole, 4-methoxyphenyl Antitumor activity
(Quinoline derivative) Quinoline Tetrahydrofuran-3-yl-oxy, acetamide Patent (kinase inhibition?)
(539808-36-1) 1,2,4-Triazole 4-Methoxyphenyl, phenoxymethyl N/A (structural analog)

Key Observations:

  • Tetrahydrofuran Position : The 2-yl vs. 3-yl substitution () may influence hydrogen bonding or steric effects.
  • Heterocycle Impact: Benzimidazole (target) vs. triazole () or thiazolidinone () alters electronic properties and target engagement.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide (commonly referred to as MTA) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of MTA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MTA features a complex structure that includes a methoxyphenyl group, a tetrahydrofuran ring, and a benzimidazole moiety. The molecular formula is C20H24N2O5C_{20}H_{24}N_{2}O_{5} with a molecular weight of 372.41 g/mol. The compound's unique structure contributes to its diverse biological activities.

MTA is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : MTA may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound can interact with various receptors, potentially altering neurotransmitter activity and influencing neurological functions.
  • Antioxidant Activity : MTA has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

Anticancer Activity

MTA has been investigated for its anticancer properties. In vitro studies demonstrated that MTA exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells : MTA showed an IC50 value of 5 µM against MCF-7 cells.
  • Lung Cancer Cells : Inhibition of A549 cell proliferation was observed with an IC50 value of 8 µM.

Antimicrobial Activity

Research indicates that MTA possesses antimicrobial properties. It has been tested against several bacterial strains, including:

  • Staphylococcus aureus : Exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed moderate activity with an MIC of 64 µg/mL.

Neuroprotective Effects

MTA's potential neuroprotective effects have been evaluated in models of neurodegeneration. Studies suggest that MTA may reduce neuronal cell death induced by oxidative stress through:

  • Modulation of apoptotic pathways.
  • Reduction of reactive oxygen species (ROS) levels.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of MTA in vivo using xenograft models. Results indicated that treatment with MTA led to a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Study on Antimicrobial Activity

In another investigation, MTA was tested against a panel of microbial strains using the agar well diffusion method. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of MTA can be compared with other compounds containing similar functional groups:

Compound NameStructureIC50 (µM)Activity Type
MTAMTA Structure5 (MCF-7)Anticancer
Compound AStructure A10 (MCF-7)Anticancer
Compound BStructure B30 (E. coli)Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

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